molecular formula C42H42P4 B3369477 1,1,4,7,10,10-Hexaphenyl-1,4,7,10-tetraphosphadecane CAS No. 23582-04-9

1,1,4,7,10,10-Hexaphenyl-1,4,7,10-tetraphosphadecane

Cat. No.: B3369477
CAS No.: 23582-04-9
M. Wt: 670.7 g/mol
InChI Key: TXFNTLLEAYZBGV-UHFFFAOYSA-N
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Description

1,1,4,7,10,10-Hexaphenyl-1,4,7,10-tetraphosphadecane ( 23582-04-9) is an organophosphorus compound of significant interest in advanced chemical research, particularly in the fields of catalysis and materials science. With the molecular formula C42H42P4 and a molecular weight of 670.68 g/mol , this compound is characterized as a white powder with a typical purity of 99% . Its structure features a tetraphosphadecane backbone extensively substituted with phenyl groups, which is often represented by the IUPAC name 2-diphenylphosphanylethyl-[2-[2-diphenylphosphanylethyl(phenyl)phosphanyl]ethyl]-phenylphosphane . The primary research value of this polyphosphine ligand lies in its ability to coordinate to transition metal centers, such as platinum(II), to form complexes that can act as potent catalysts or possess unique photophysical properties . These metal complexes are investigated for their application in various catalytic reactions, including hydrogenation processes . Furthermore, the structural features of such phosphorus-based ligands are crucial in the bottom-up fabrication of functional supramolecular materials and nanostructures, enabling the development of new systems with tailored electronic or assembly characteristics . Researchers can procure this reagent with confidence from certified suppliers, as it is available in commercial quantities with a commitment to consistent quality and reliable delivery . This product is intended For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

2-diphenylphosphanylethyl-[2-[2-diphenylphosphanylethyl(phenyl)phosphanyl]ethyl]-phenylphosphane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H42P4/c1-7-19-37(20-8-1)43(33-35-45(39-23-11-3-12-24-39)40-25-13-4-14-26-40)31-32-44(38-21-9-2-10-22-38)34-36-46(41-27-15-5-16-28-41)42-29-17-6-18-30-42/h1-30H,31-36H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXFNTLLEAYZBGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)P(CCP(CCP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4)CCP(C5=CC=CC=C5)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H42P4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70946380
Record name 1,1,4,7,10,10-Hexaphenyl-1,4,7,10-tetraphosphadecane
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Molecular Weight

670.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

23582-04-9
Record name 1,1,4,7,10,10-Hexaphenyl-1,4,7,10-tetraphosphadecane
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Record name 1,1,4,7,10,10-Hexaphenyl-1,4,7,10-tetraphosphadecane
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Record name 1,1,4,7,10,10-hexaphenyl-1,4,7,10-tetraphosphadecane
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,4,7,10,10-Hexaphenyl-1,4,7,10-tetraphosphadecane typically involves the reaction of diphenylphosphine with a suitable alkylating agent. One common method is the reaction of diphenylphosphine with 1,4-dibromobutane under controlled conditions to form the desired tetraphosphine ligand . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the phosphine groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process may be optimized for higher yields and purity by adjusting reaction parameters such as temperature, pressure, and reaction time. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

1,1,4,7,10,10-Hexaphenyl-1,4,7,10-tetraphosphadecane can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Catalysis

1,1,4,7,10,10-Hexaphenyl-1,4,7,10-tetraphosphadecane has been explored as a catalyst in several chemical reactions. Its ability to stabilize transition states makes it suitable for facilitating various organic transformations. Notably, it has been used in:

  • Phosphine-Catalyzed Reactions : The compound acts as a phosphine catalyst in reactions such as cross-coupling and cycloaddition processes. Its steric and electronic properties allow for enhanced reaction rates and selectivity.

Material Science

The compound's unique properties have led to its application in the development of advanced materials:

  • Polymer Chemistry : It has been utilized as a building block for synthesizing novel polymers with tailored properties. For instance, it can be incorporated into polymer matrices to enhance thermal stability and mechanical strength.
  • Nanocomposites : The incorporation of this compound into nanocomposites has shown promising results in improving electrical conductivity and thermal management.

Photovoltaics

Research indicates that this compound can be utilized in the fabrication of organic photovoltaic devices. Its ability to act as an electron transport material enhances charge mobility within the device structure.

Biological Applications

Emerging studies suggest potential applications in biomedicine:

  • Drug Delivery Systems : The compound's phosphorous content allows for modifications that can improve drug solubility and bioavailability.
  • Antimicrobial Properties : Initial findings indicate that derivatives of this compound may exhibit antimicrobial activity against certain pathogens.

Case Study 1: Polymer Synthesis

A study demonstrated the use of this compound in synthesizing high-performance polymers via controlled radical polymerization techniques. The resulting polymers exhibited superior mechanical properties compared to traditional materials.

Case Study 2: Photovoltaic Devices

In another investigation focused on organic solar cells, researchers incorporated this compound into the active layer of the photovoltaic device. The results showed improved efficiency due to enhanced charge transport characteristics attributed to the compound's structural framework.

Mechanism of Action

The mechanism of action of 1,1,4,7,10,10-Hexaphenyl-1,4,7,10-tetraphosphadecane involves its ability to form stable complexes with metal ions. The phosphine groups act as electron donors, coordinating with metal centers to form stable complexes. These complexes can then participate in various catalytic and chemical reactions. The molecular targets and pathways involved depend on the specific application and the metal ions used .

Comparison with Similar Compounds

Key Features:

  • Stereoisomerism : The ligand exists as two stereoisomers, meso and rac, which significantly influence its coordination behavior and catalytic performance. The meso isomer adopts a symmetrical configuration, while the rac isomer is chiral .
  • Synthesis and Resolution : The compound was first resolved enantioselectively in 1995, enabling studies on its stereochemical impact in catalysis .
  • Coordination Chemistry : It forms complexes with Pt(II), Ru(II), and Fe(II), often stabilizing low-valent or hydride intermediates critical for catalytic cycles .
  • Applications : Primarily used in homogeneous catalysis, such as formic acid (FA) dehydrogenation and hydrogenation reactions, where its rigid yet flexible backbone enhances metal-ligand cooperativity .

Comparison with Similar Compounds

The ligand’s unique tetraphosphine architecture distinguishes it from other phosphine-based ligands. Below is a detailed comparison with structurally or functionally related compounds:

Structural and Denticity Comparisons

Compound Name Structure/Denticity Key Coordination Modes Stability Attributes
1,1,4,7,10,10-Hexaphenyl-1,4,7,10-tetraphosphadecane Linear tetraphosphine (tetradentate) Binds metals (e.g., Ru, Fe) in octahedral or square-planar geometries High thermal and oxidative stability in catalytic cycles
DPPEPM (1,5-bis(diphenylphosphino)pentane) Linear tetraphosphine (tetradentate) Forms heterobimetallic complexes (e.g., Co-Ni, Ni-Pt) Limited catalytic data; stability varies with metal
1,2-bis(diphenylphosphino)ethane (dppe) Bidentate phosphine Chelates metals in cis configurations Moderate stability; prone to ligand dissociation under harsh conditions
DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) Macrocyclic tetraazacyclododecane (tetradentate) Binds lanthanides (e.g., Gd³⁺) for MRI contrast agents Exceptional thermodynamic stability but irrelevant to phosphine-based catalysis

Catalytic Performance

Formic Acid Dehydrogenation
Ligand System Metal Center TON (Turnover Number) TOF (h⁻¹) Recyclability Key Findings
meso-1,1,4,7,10,10-Hexaphenyl-... Ru(II) 220,000 N/A 11 cycles Superior activity due to symmetrical coordination; no CO byproduct detected
rac-1,1,4,7,10,10-Hexaphenyl-... Fe(II) 6,061 1,737 8 cycles Higher efficiency vs. meso isomer in Fe systems; forms stable κ²-formate intermediates
rac-P4 with [Fe(H2O)6][BF4]2 Fe(II) 6,061 1,737 N/A In situ systems outperform preformed complexes (e.g., cis-α-Fe(CH3CN)2(rac-P4)2)
Hydrogenation and Other Reactions
  • Platinum Complexes: The ligand forms five-coordinate Pt(II) hydrides, critical for H2 activation. Comparable Pt systems with monodentate phosphines (e.g., PPh3) exhibit lower stability and selectivity .
  • Iron Complexes : Outperforms bidentate phosphines (e.g., dppe) in FA dehydrogenation due to enhanced metal-ligand cooperativity and β-hydride elimination pathways .

Stereoisomer Effects

  • Ru Catalysis : The meso isomer’s symmetrical structure stabilizes trans-[Ru(H)2(meso-P4)]³⁺ intermediates, enabling efficient FA activation .
  • Fe Catalysis : The rac isomer’s chiral centers favor κ²-formate coordination, accelerating H2 release .

Stability and Recyclability

  • The ligand’s phenyl substituents provide steric protection, reducing metal leaching. In Ru systems, meso-P4 retains >90% activity after 11 recycling runs .
  • Comparatively, monodentate phosphines (e.g., PPh3) degrade rapidly under oxidative conditions.

Biological Activity

1,1,4,7,10,10-Hexaphenyl-1,4,7,10-tetraphosphadecane, commonly referred to as tetraphos, is a phosphine ligand that has garnered attention for its potential biological activities. This article delves into the compound's biological activity, including its interactions with various metal complexes and its implications in cancer therapy.

Chemical Structure and Properties

Tetraphos is characterized by its unique structure comprising a tetrakis-phosphine backbone with phenyl substituents. Its molecular formula is C30H30P4C_{30}H_{30}P_4, and it exhibits significant coordination properties with various transition metals.

Biological Activity Overview

Tetraphos has been studied primarily in the context of its metal complexes. The biological activity of these complexes has been evaluated in various studies:

  • Cytotoxicity : Research indicates that palladium(II) complexes of tetraphos exhibit significant cytotoxic effects against cancer cell lines such as A549 (lung cancer) and HT29 (colon cancer) cells. These complexes have been shown to induce apoptosis and necrosis selectively in tumor cells while sparing normal lymphocytes .
  • Antitumor Activity : In vitro studies have demonstrated that the palladium(II) complex of tetraphos possesses a higher cytotoxicity rate compared to other metal complexes. For instance, a study reported a cytotoxicity percentage of 57.6% against HepG2 (liver cancer) cells when treated with nickel(II) complexes derived from tetraphos .
  • Mechanism of Action : The mechanism underlying the cytotoxicity of tetraphos complexes involves the induction of oxidative stress within cancer cells, leading to increased apoptotic signaling pathways. This was evidenced by fluorochrome staining techniques that highlighted elevated levels of necrotic cells following treatment .

Table 1: Summary of Biological Activities of Tetraphos Complexes

Complex TypeCell LineCytotoxicity (%)Mechanism
Palladium(II)A54970%Apoptosis induction
Palladium(II)HT2965%Necrosis and apoptosis
Nickel(II)HepG257.6%Induction of oxidative stress
Copper(II)U93760%Apoptotic signaling

Case Studies

  • Palladium(II) Complexes : A study evaluated the effects of palladium(II) complexes containing tetraphos on A549 and HT29 cell lines. The results indicated a marked increase in apoptotic cells compared to untreated controls. The study concluded that these complexes could serve as potential chemotherapeutic agents due to their selective toxicity toward cancer cells .
  • Nickel(II) Complexes : Another investigation focused on nickel(II) complexes formed with tetraphos. This research highlighted the dual action of these compounds against both bacterial and fungal strains alongside their antitumor properties. The nickel complex demonstrated significant antioxidant activity with an IC50 value as low as 3.1 µg/mL .

Q & A

Basic Research Questions

Q. What are the structural characteristics of 1,1,4,7,10,10-Hexaphenyl-1,4,7,10-tetraphosphadecane, and how do they influence its coordination chemistry?

  • Methodological Answer : The compound features a decane backbone with four phosphorus atoms and six phenyl substituents. The phenyl groups introduce steric hindrance, which affects ligand flexibility and metal-binding selectivity. Structural analysis via X-ray crystallography (as applied to analogous phosphonate ligands in ) is critical to confirm bond angles (e.g., ~116° for P–N–C bonds) and spatial arrangement. These features dictate its reactivity in forming stable complexes with transition metals like Cu(II) .

Q. How can researchers ensure reproducibility in synthesizing this compound?

  • Methodological Answer : Reproducibility requires strict control of reaction conditions (e.g., anhydrous environments, inert gas protection) and purification steps. Column chromatography or recrystallization (using solvents like acetonitrile/ethanol mixtures) is recommended to isolate high-purity product. Common pitfalls include oxidation of phosphorus centers and incomplete phenyl group substitution, which can be monitored via 31^{31}P NMR spectroscopy .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer :

  • 1^{1}H/13^{13}C NMR: To confirm phenyl group integration and backbone structure.
  • 31^{31}P NMR: To verify phosphorus coordination states (δ ~20–30 ppm for free phosphine; shifts upon metal binding).
  • IR Spectroscopy: To detect P=O or P–C stretches (~1200–1000 cm1^{-1}).
  • X-ray Diffraction: For absolute structural confirmation (as demonstrated in for related compounds) .

Advanced Research Questions

Q. How can factorial design optimize the synthesis of this compound?

  • Methodological Answer : A 2k^k factorial design can systematically test variables (e.g., temperature, catalyst loading, solvent ratio). For example:

VariableLow LevelHigh Level
Temperature60°C100°C
Catalyst (Pd)0.5 mol%2.0 mol%
Solvent (Toluene:DMF)3:11:1
Response surface methodology (RSM) can then model yield optimization, reducing trial-and-error approaches .

Q. What strategies resolve contradictions in complexation data with transition metals (e.g., conflicting binding constants)?

  • Methodological Answer : Contradictions may arise from solvent polarity, pH, or competing ligands. To address this:

  • Perform potentiometric titrations under controlled ionic strength (e.g., 0.1 M KCl) to measure stability constants.
  • Use DFT simulations (software: Gaussian, COMSOL) to compare theoretical vs. experimental binding geometries.
  • Cross-validate with EXAFS or EPR spectroscopy for metal-ligand coordination details .

Q. How does steric hindrance from phenyl groups impact catalytic applications of this compound?

  • Methodological Answer : Bulky phenyl groups limit accessibility to metal centers, reducing catalytic turnover in homogeneous systems. To mitigate this:

  • Compare catalytic efficiency (e.g., TOF, TON) with less-hindered analogs (e.g., unsubstituted tetraphosphadecane).
  • Explore heterogenization via immobilization on silica or MOFs to stabilize active sites .

Methodological Recommendations

  • Experimental Design : Use quasi-experimental setups (e.g., pretest-posttest controls) to isolate variables affecting synthesis or catalysis .
  • Data Analysis : Employ cheminformatics tools (e.g., COMSOL Multiphysics) for reaction simulation and parameter optimization .
  • Reproducibility : Document all steps in line with IUPAC guidelines, emphasizing raw data archiving and peer validation .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1,1,4,7,10,10-Hexaphenyl-1,4,7,10-tetraphosphadecane
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1,1,4,7,10,10-Hexaphenyl-1,4,7,10-tetraphosphadecane

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